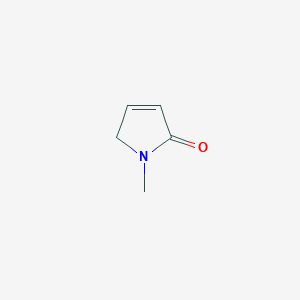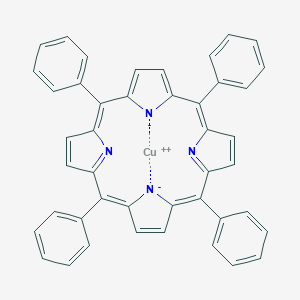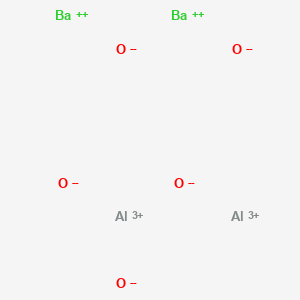
Dialuminium barium tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dialuminium barium tetraoxide, also known as barium aluminum oxide, is a compound with the molecular formula Al₂BaO₄. It consists of aluminum, barium, and oxygen atoms. This compound is known for its unique properties and applications in various fields, including materials science and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dialuminium barium tetraoxide can be synthesized through solid-state reactions involving aluminum oxide and barium oxide. The reaction typically occurs at high temperatures, around 1200-1400°C, to ensure complete formation of the compound. The reaction can be represented as follows:
Al2O3+BaO→Al2BaO4
Industrial Production Methods: In industrial settings, this compound is produced using high-temperature furnaces where aluminum oxide and barium oxide are mixed in stoichiometric ratios. The mixture is then heated to the required temperature to facilitate the reaction. The resulting product is cooled and ground to obtain a fine powder suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Dialuminium barium tetraoxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen or other oxidizing agents, this compound can form higher oxides.
Reduction: Reducing agents such as hydrogen or carbon monoxide can reduce this compound to its constituent oxides.
Substitution: Under certain conditions, this compound can undergo substitution reactions with other metal oxides.
Major Products: The major products formed from these reactions include various aluminum and barium oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dialuminium barium tetraoxide has several applications in scientific research and industry:
Materials Science: It is used in the development of advanced ceramic materials due to its high thermal stability and unique structural properties.
Catalysis: The compound serves as a catalyst in various chemical reactions, including oxidation and reduction processes.
Electronics: this compound is used in the fabrication of electronic components, such as capacitors and resistors, due to its dielectric properties.
Environmental Science: It is employed in water treatment processes to remove impurities and contaminants.
Mechanism of Action
The mechanism of action of dialuminium barium tetraoxide involves its interaction with other chemical species through oxidation, reduction, and substitution reactions. The compound’s molecular structure allows it to act as a catalyst, facilitating the conversion of reactants to products. The aluminum and barium ions play a crucial role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Barium Aluminate (BaAl₂O₄): Similar to dialuminium barium tetraoxide, barium aluminate is used in ceramics and catalysis.
Barium Magnesium Aluminate (BaMgAl₁₀O₁₇): This compound is used in electronic applications due to its dielectric properties.
Strontium Aluminate (SrAl₂O₄): Known for its luminescent properties, strontium aluminate is used in glow-in-the-dark materials.
Uniqueness: this compound is unique due to its specific combination of aluminum and barium, which imparts distinct thermal and catalytic properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
dialuminum;barium(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.2Ba.5O/q2*+3;2*+2;5*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHSDLARTQXPRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Ba2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12004-04-5 |
Source


|
| Record name | Aluminum barium oxide (Al2BaO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dialuminium barium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
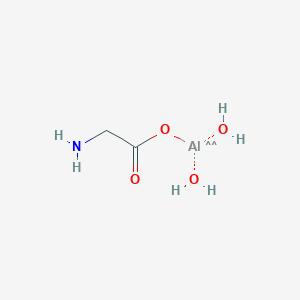
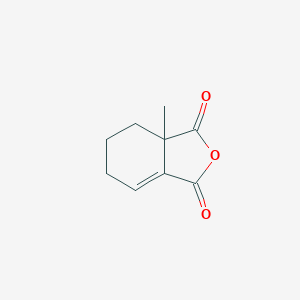
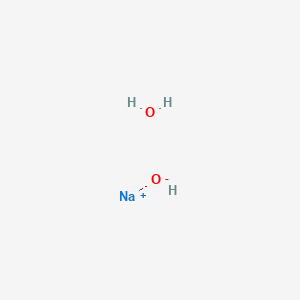


![trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B82766.png)
